Cas no 1134622-57-3 (3-Chloro-5-methylpyrazine-2-carboxamide)
3-Chloro-5-methylpyrazine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-5-methylpyrazine-2-carboxamide
- 2-Pyrazinecarboxamide, 3-chloro-5-methyl-
- SCHEMBL19754916
- F75122
- 1134622-57-3
-
- Inchi: 1S/C6H6ClN3O/c1-3-2-9-4(6(8)11)5(7)10-3/h2H,1H3,(H2,8,11)
- InChI Key: JEDOBXCGHBZIDZ-UHFFFAOYSA-N
- SMILES: ClC1=C(C(N)=O)N=CC(C)=N1
Computed Properties
- Exact Mass: 171.0199395g/mol
- Monoisotopic Mass: 171.0199395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 68.9
3-Chloro-5-methylpyrazine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099002472-5g |
3-Chloro-5-methylpyrazine-2-carboxamide |
1134622-57-3 | 95% | 5g |
$2170.80 | 2023-09-04 | |
| Alichem | A099002472-10g |
3-Chloro-5-methylpyrazine-2-carboxamide |
1134622-57-3 | 95% | 10g |
$2757.72 | 2023-09-04 | |
| Alichem | A099002472-25g |
3-Chloro-5-methylpyrazine-2-carboxamide |
1134622-57-3 | 95% | 25g |
$5435.04 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757869-50mg |
3-Chloro-5-methylpyrazine-2-carboxamide |
1134622-57-3 | 95% | 50mg |
¥1050.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757869-100mg |
3-Chloro-5-methylpyrazine-2-carboxamide |
1134622-57-3 | 95% | 100mg |
¥1785.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757869-250mg |
3-Chloro-5-methylpyrazine-2-carboxamide |
1134622-57-3 | 95% | 250mg |
¥3024.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757869-1g |
3-Chloro-5-methylpyrazine-2-carboxamide |
1134622-57-3 | 95% | 1g |
¥8158.00 | 2024-08-09 | |
| 1PlusChem | 1P024HZX-50mg |
3-Chloro-5-methylpyrazine-2-carboxamide |
1134622-57-3 | 95% | 50mg |
$62.00 | 2023-12-26 | |
| 1PlusChem | 1P024HZX-100mg |
3-Chloro-5-methylpyrazine-2-carboxamide |
1134622-57-3 | 95% | 100mg |
$105.00 | 2023-12-26 | |
| 1PlusChem | 1P024HZX-250mg |
3-Chloro-5-methylpyrazine-2-carboxamide |
1134622-57-3 | 95% | 250mg |
$178.00 | 2023-12-26 |
3-Chloro-5-methylpyrazine-2-carboxamide Suppliers
3-Chloro-5-methylpyrazine-2-carboxamide Related Literature
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-Chloro-5-methylpyrazine-2-carboxamide
Recent Advances in the Study of 3-Chloro-5-methylpyrazine-2-carboxamide (CAS: 1134622-57-3) in Chemical Biology and Pharmaceutical Research
3-Chloro-5-methylpyrazine-2-carboxamide (CAS: 1134622-57-3) is a pyrazine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of multiple studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following research briefing synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
Recent studies have highlighted the role of 3-Chloro-5-methylpyrazine-2-carboxamide as a key intermediate in the synthesis of novel bioactive molecules. Its pyrazine core, functionalized with a chloro and methyl group, offers a versatile scaffold for further chemical modifications. Researchers have explored its utility in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective JAK2 inhibitors, which are being investigated for their potential in treating myeloproliferative disorders.
In addition to its synthetic applications, 3-Chloro-5-methylpyrazine-2-carboxamide has shown promising biological activity in preclinical models. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed its inhibitory effects on bacterial growth, particularly against Gram-positive pathogens such as Staphylococcus aureus. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for novel antibiotic development. Furthermore, molecular docking studies have indicated strong binding affinity to key bacterial enzymes, reinforcing its therapeutic potential.
The pharmacokinetic and toxicological profiles of 3-Chloro-5-methylpyrazine-2-carboxamide have also been a focus of recent research. A 2024 study conducted by a team at the University of Cambridge employed in vitro and in vivo models to assess its metabolic stability and toxicity. The results indicated favorable metabolic stability in human liver microsomes, with minimal cytotoxicity observed at therapeutic concentrations. These findings support its further development as a drug candidate, although additional studies are needed to fully characterize its safety profile.
Looking ahead, researchers are exploring the broader applications of 3-Chloro-5-methylpyrazine-2-carboxamide in drug discovery. Its modular structure allows for the introduction of diverse functional groups, enabling the creation of libraries of derivatives for high-throughput screening. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize its properties and advance it into clinical trials. As the body of research grows, this compound is poised to play a pivotal role in the development of next-generation therapeutics for a range of diseases.
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